

what is the CAS number for (2R)-2-phenylbutan-2-ol

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Compound of Interest

Compound Name: (2R)-2-phenylbutan-2-ol

Cat. No.: B15391634

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Technical Guide: (2R)-2-phenylbutan-2-ol

CAS Number: 1006-06-0

This technical guide provides a comprehensive overview of **(2R)-2-phenylbutan-2-ol**, a chiral tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties for 2-phenylbutan-2-ol is provided below. It is important to note that much of the available data pertains to the racemic mixture rather than the specific (2R)-enantiomer.



Property	Value	Source
Molecular Formula	C10H14O	-
Molecular Weight	150.22 g/mol	-
IUPAC Name	(2R)-2-phenylbutan-2-ol	-
Boiling Point	107-108 °C / 20 mmHg (for racemate)	[1]
Density	0.977 g/mL at 25 °C (for racemate)	[1]
Refractive Index	n20/D 1.519 (for racemate)	[1]
InChI Key	XGLHYBVJPSZXIF- SNVBAGLBSA-N	-
SMILES	CCINVALID-LINK (O)c1ccccc1	-

Synthesis

The enantioselective synthesis of chiral tertiary alcohols such as **(2R)-2-phenylbutan-2-ol** is a significant challenge in organic chemistry. While a specific, detailed experimental protocol for the synthesis of **(2R)-2-phenylbutan-2-ol** is not readily available in the surveyed literature, general methodologies for the asymmetric synthesis of chiral tertiary alcohols have been established.

One common approach involves the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone, catalyzed by a chiral ligand. For the synthesis of **(2R)-2-phenylbutan-2-ol**, this would typically involve the reaction of ethyl magnesium bromide with acetophenone in the presence of a chiral catalyst system.

General Experimental Protocol: Asymmetric Grignard Addition to Acetophenone

The following is a generalized protocol based on established methods for the asymmetric synthesis of tertiary alcohols. Optimization of the chiral ligand, solvent, temperature, and other

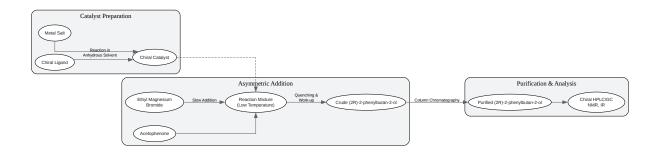


reaction conditions would be necessary to achieve high enantioselectivity for **(2R)-2-phenylbutan-2-ol**.

- Preparation of the Chiral Catalyst: A chiral ligand, often a diamine or diol derivative, is reacted with a metal salt (e.g., of zinc, titanium, or a lanthanide) in an anhydrous aprotic solvent under an inert atmosphere to form the chiral catalyst.
- Asymmetric Addition: The prochiral ketone, acetophenone, is dissolved in an anhydrous aprotic solvent and cooled to a low temperature (e.g., -78 °C). The prepared chiral catalyst is then added.
- Grignard Reaction: The Grignard reagent, ethyl magnesium bromide, is added dropwise to
 the reaction mixture while maintaining the low temperature. The reaction is stirred for a
 specified period until completion, which is monitored by a suitable technique like Thin Layer
 Chromatography (TLC).
- Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
- Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conceptual Workflow for Asymmetric Synthesis





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Caption: Conceptual workflow for the asymmetric synthesis of **(2R)-2-phenylbutan-2-ol**.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of **(2R)-2-phenylbutan-2-ol**. The study of the pharmacological and toxicological effects of individual enantiomers is crucial, as stereoisomers of a chiral drug can exhibit significantly different properties.[2]

In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[3] The differential effects of enantiomers arise from their distinct interactions with chiral biological macromolecules such as enzymes and receptors.

Safety Information for Racemic 2-Phenyl-2-butanol



A Safety Data Sheet (SDS) for the racemic mixture, 2-phenyl-2-butanol, indicates that the substance is harmful if swallowed.[4] It may also cause skin dryness and cracking upon repeated exposure and can lead to respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Conclusion

(2R)-2-phenylbutan-2-ol is a chiral tertiary alcohol with the CAS number 1006-06-0. While general methods for its enantioselective synthesis exist, a specific, detailed experimental protocol is not readily available. Further research is required to elucidate its specific biological activities and potential signaling pathway interactions. The available safety data for the racemic mixture suggests that it should be handled with care. This guide provides a summary of the current knowledge and highlights the need for further investigation into the properties and applications of this specific enantiomer.

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